molecular formula C7H5BrClNO B13094134 1-(4-Bromo-2-chloropyridin-3-yl)ethanone

1-(4-Bromo-2-chloropyridin-3-yl)ethanone

Cat. No.: B13094134
M. Wt: 234.48 g/mol
InChI Key: WJHVGAHORHXXBZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chloropyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C₇H₅BrClNO and a molecular weight of 234.48 g/mol . This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, along with an ethanone group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination and chlorination of 3-pyridyl ethanone under controlled conditions . The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane, and catalysts like iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of 1-(4-Bromo-2-chloropyridin-3-yl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chloropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromo-2-chloropyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone
  • 1-(4-Chloro-2-bromopyridin-3-yl)ethanone
  • 1-(4-Iodo-2-chloropyridin-3-yl)ethanone

Uniqueness

1-(4-Bromo-2-chloropyridin-3-yl)ethanone is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required .

Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

1-(4-bromo-2-chloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H5BrClNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3

InChI Key

WJHVGAHORHXXBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN=C1Cl)Br

Origin of Product

United States

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